2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one dihydrochloride
Description
2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one dihydrochloride is a thienopyrimidine derivative with a piperazine-substituted methyl group at the 2-position of the fused bicyclic scaffold. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological applications. Thienopyrimidines are recognized for their structural resemblance to purines, enabling interactions with enzymes and receptors such as EGFR, VEGFR-2, and mGluR1 .
Properties
IUPAC Name |
2-(piperazin-1-ylmethyl)-3H-thieno[3,2-d]pyrimidin-4-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS.2ClH/c16-11-10-8(1-6-17-10)13-9(14-11)7-15-4-2-12-3-5-15;;/h1,6,12H,2-5,7H2,(H,13,14,16);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOGJTIJCKVWQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC3=C(C(=O)N2)SC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one dihydrochloride typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidin-4(3H)-one core. This can be achieved through cyclization reactions involving thiophene derivatives and appropriate pyrimidinone precursors. The piperazine moiety is then introduced through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thieno[3,2-d]pyrimidin-4(3H)-one core can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The piperazine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are employed, often in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with additional carbonyl or hydroxyl groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Overview
2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one dihydrochloride is a compound with significant potential in pharmaceutical research and development. This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and neurology.
Anticancer Research
The compound has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. Its structural similarity to known kinase inhibitors positions it as a potential lead compound in the development of new anticancer therapies.
Case Study : In vitro studies have shown that derivatives of thieno[3,2-d]pyrimidine exhibit selective inhibition of the PI3K/Akt signaling pathway, which is crucial for tumor growth and survival. For instance, compounds with similar scaffolds have demonstrated IC50 values in the nanomolar range against various cancer cell lines .
Neurological Disorders
Research indicates potential applications in treating neurological disorders due to its interaction with neurotransmitter systems. The piperazine moiety is known to enhance central nervous system penetration, making it a candidate for further exploration in neuropharmacology.
Case Study : A study explored the effects of thieno[3,2-d]pyrimidines on serotonin receptors, suggesting that modifications could lead to compounds with antidepressant or anxiolytic properties .
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties. Its thieno-pyrimidine core has been linked to activity against various bacterial strains.
Case Study : A series of thieno[3,2-d]pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into their mechanisms of action .
Data Tables
Mechanism of Action
The mechanism by which 2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one dihydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Piperazine vs. Piperidine : The piperazine moiety in the target compound provides two protonatable nitrogen atoms (vs. one in piperidine), improving water solubility and ionic interactions with targets like GPCRs or kinases . Piperidine-containing analogs (e.g., VEGFR-2 inhibitors) exhibit lower solubility but comparable potency .
- Aryl vs. Alkylamino Groups: Aryl-substituted derivatives (e.g., 12a, 13) show higher lipophilicity, which may enhance membrane permeability but reduce solubility. In contrast, the target compound’s piperazinylmethyl group balances polarity and lipophilicity .
Salt Form Comparisons
- The dihydrochloride salt of the target compound contrasts with free-base analogs (e.g., 4o), which require organic solvents for formulation. Dihydrochloride salts are standard in drug development for improved bioavailability and stability .
Research Findings and Pharmacological Implications
- Synthetic Accessibility : The target compound can be synthesized via methods analogous to those for 4o, involving Pd-catalyzed cross-coupling or nucleophilic substitution with piperazine . Microwave-assisted phosphorylation (as in Method D, ) may optimize intermediate steps .
- Neuroactive Potential: Piperazine derivatives often target neurotransmitter receptors (e.g., mGluR1), implying possible applications in neurological disorders .
Biological Activity
2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one dihydrochloride, a heterocyclic compound, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its thienopyrimidine core and is primarily investigated for its potential as an antimicrobial and anticancer agent. This article synthesizes available research findings on its biological activities, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of 2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one is , with a molecular weight of 250.32 g/mol. The compound features a piperazinylmethyl group attached to the thienopyrimidine structure, which is crucial for its biological activity.
Antimicrobial Properties
Research has indicated that 2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibits significant antimicrobial activity against various bacterial and fungal strains. The mechanism involves the inhibition of key enzymes that are vital for microbial growth.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies show that it inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the disruption of the PI3K/Akt signaling pathway, which is critical for cell proliferation and survival.
Case Study: Breast Cancer Cells
In a recent study, the compound demonstrated an IC50 value of 18 µM against estrogen receptor-positive breast cancer cells. It was found to inhibit poly (ADP-ribose) polymerase (PARP1), leading to increased apoptosis as evidenced by enhanced cleavage of PARP1 and increased CASPASE 3/7 activity .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 18 | PARP1 inhibition | |
| A549 (Lung Cancer) | 25 | PI3K/Akt pathway disruption |
The primary mechanism by which 2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one exerts its biological effects involves:
- Enzyme Inhibition : The compound inhibits key enzymes such as PARP1 and components of the PI3K/Akt pathway.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through increased CASPASE activity.
This dual action not only hampers microbial growth but also curtails cancer cell proliferation.
Comparative Analysis with Similar Compounds
When compared to other thienopyrimidine derivatives, this compound shows enhanced selectivity and potency due to its unique structural features. For example, similar compounds like GDC-0941 , a known PI3K inhibitor, have shown comparable efficacy but with different side effects profiles .
Table 3: Comparison with Similar Compounds
| Compound Name | Biological Activity | Selectivity |
|---|---|---|
| GDC-0941 | PI3K Inhibition | Moderate |
| Thieno[2,3-d]pyrimidin | Antimycobacterial | High |
| 2-(Piperazin-1-ylmethyl)... | Antimicrobial & Anticancer | High |
Q & A
Q. What are the recommended synthetic routes for preparing 2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thieno[3,2-d]pyrimidin-4(3H)-one core via cyclization of precursors like 2-aminothiophene derivatives with urea or thiourea under acidic conditions .
- Step 2 : Functionalization of the core with a piperazine moiety. Pd-catalyzed C–N cross-coupling reactions (e.g., Buchwald-Hartwig amination) are effective for introducing the piperazine group, with yields optimized using ligands like XPhos and bases such as Cs₂CO₃ .
- Step 3 : Dihydrochloride salt formation via treatment with HCl in ethanol or methanol .
- Critical Parameters : Temperature (80–100°C for cyclization), solvent polarity (DMF or THF for cross-coupling), and stoichiometric ratios (1.2–1.5 equivalents of piperazine derivatives) significantly impact yield .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions and piperazine integration. For example, piperazine protons appear as broad singlets near δ 2.5–3.5 ppm .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates molecular formula (e.g., [M+H]+ for C₁₃H₁₇Cl₂N₅OS: calculated 358.0634) .
- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm the carbonyl group in the pyrimidinone ring .
- Melting Point : Consistency with literature values (e.g., 250–260°C for similar dihydrochloride salts) indicates purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Discrepancies often arise from assay conditions or structural analogs. To address this:
- Standardize Assays : Use validated cell lines (e.g., MCF-7 for anticancer studies) and control for variables like serum concentration (e.g., 10% FBS in RPMI 1640) .
- Comparative SAR Analysis : Compare substituent effects. For example, replacing piperazine with morpholine in analogs reduces dihydrofolate reductase (DHFR) inhibition by 40%, explaining activity variations .
- Replicate Key Studies : Prioritize studies with full synthetic protocols and biological data (e.g., IC₅₀ values ± SEM) .
Q. What computational strategies predict the binding affinity of this compound to enzymatic targets like DHFR or kinases?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with DHFR (PDB ID: 1U72). Focus on hydrogen bonds between the pyrimidinone carbonyl and Arg28/Asp27 residues .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of piperazine-protonated forms in the enzyme’s acidic binding pocket .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy (ΔG), with values < -8 kcal/mol indicating high affinity .
Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer :
- LogP Adjustment : Introduce hydrophilic groups (e.g., -OH or -SO₃H) to the piperazine ring to reduce LogP from 2.5 to <1.5, improving solubility .
- Metabolic Stability : Use liver microsome assays (human/rat) to identify vulnerable sites. For example, methylating the thiophene ring reduces CYP3A4-mediated oxidation by 60% .
- Bioavailability Testing : Administer via intraperitoneal injection (10 mg/kg in PBS) and measure plasma concentrations using LC-MS/MS over 24 hours .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity for this compound, while others emphasize anticancer effects?
- Analysis :
- Target Selectivity : The compound may inhibit multiple pathways. For example, piperazine derivatives modulate both COX-2 (anti-inflammatory) and EGFR (anticancer), depending on concentration .
- Assay Sensitivity : Anti-inflammatory studies often use LPS-induced TNF-α suppression (IC₅₀ ~5 µM), whereas anticancer assays (e.g., MTT on HeLa cells) require higher concentrations (IC₅₀ ~20 µM) .
- Structural Analog Interference : Contaminants like unreacted starting materials (e.g., residual thiophene precursors) may skew bioactivity results. Purity verification via HPLC (>98%) is critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
